1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Overview
Description
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and their application in coupling reactions such as the Suzuki coupling .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester involves several steps, starting from 1H-pyrazole. The process includes methylation, conversion into boronic acids, and condensation with pinacol. An improved synthesis method has been described, which involves the isolation of a lithium hydroxy ate complex that demonstrates long-term bench stability and can be directly used in Suzuki couplings without the need for added base . Other related compounds, such as 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters, have been synthesized through regioselective lithiation of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and related compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These techniques confirm the regioselectivity of the synthesis and the identity of the compounds .
Chemical Reactions Analysis
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is primarily used in Suzuki coupling reactions. The boronic acid moiety reacts with various aryl or alkenyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester include its stability under prolonged storage, which is crucial for its use as a reagent in organic synthesis. The compound's stability is enhanced by the formation of the lithium hydroxy ate complex, which can be isolated and used directly in reactions . The solubility, melting point, and other physicochemical properties are typically determined to ensure the compound's suitability for various synthetic applications, although these specific details are not provided in the abstracts.
Scientific Research Applications
Application 1: Synthesis of Cathepsin Inhibitors
- Application Summary : This compound is used in the synthesis of N-[1-(cyanomethylaminocarbonyl)-2-arylethyl]arylamides, which act as inhibitors of the Cathepsin enzyme .
Application 2: Suzuki Coupling Reactions
- Application Summary : It’s utilized as a reagent in Suzuki coupling reactions, a type of cross-coupling reaction used to synthesize biaryl compounds .
Application 3: Preparation of γ-Secretase Modulators
- Application Summary : The compound is involved in the preparation of aminothiazoles, which modulate γ-secretase, an enzyme involved in Alzheimer’s disease .
Application 4: JAK2 Inhibitors Synthesis
- Application Summary : It’s used in synthesizing amino-pyrido-indol-carboxamides as potential inhibitors of the JAK2 enzyme for myeloproliferative disorder therapy .
Application 5: c-Met Kinase Inhibitors
- Application Summary : The ester is a precursor in the synthesis of MK-2461 analogs, which inhibit c-Met kinase, a target for cancer treatment .
Application 6: Synthesis of TGF-β1 and Active A Signaling Inhibitors
- Application Summary : This compound is used in the synthesis of pyridine derivatives that inhibit TGF-β1 and active A signaling pathways .
Application 7: VEGF Inhibitors Synthesis
- Application Summary : This compound is used in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor (VEGF), which plays a key role in angiogenesis .
Application 8: Aurora Kinase Inhibitors
- Application Summary : It serves as a precursor in the development of inhibitors for Aurora kinases, which are involved in cell division and are targets for cancer treatment .
Application 9: RHO/ROCK Inhibitors
- Application Summary : The ester is utilized in the synthesis of inhibitors for the RHO/ROCK pathway, which is important in cell motility and tumor metastasis .
Application 10: Janus Kinase 2 (JAK2) Inhibitors
- Application Summary : This boronic ester is used in creating inhibitors for JAK2, a kinase implicated in myeloproliferative disorders .
Application 11: ALK Inhibitors
- Application Summary : The compound is a key intermediate in the synthesis of inhibitors targeting the Anaplastic Lymphoma Kinase (ALK), which is involved in the development of certain types of cancer .
Application 12: S-Nitrosoglutathione Reductase Inhibitors
Safety And Hazards
properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOVAMYQUFLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406728 | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |
CAS RN |
847818-74-0 | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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